molecular formula C18H26N2O6S B10910318 5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10910318
M. Wt: 398.5 g/mol
InChI Key: CGODKYPWTDDNEI-UHFFFAOYSA-N
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Description

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, carbamoyl, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring is functionalized with diethylcarbamoyl and ethoxycarbonyl groups through a series of reactions, including esterification and amidation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its combination of functional groups and the presence of a thiophene ring, which imparts specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

5-[[5-(diethylcarbamoyl)-3-ethoxycarbonyl-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H26N2O6S/c1-5-20(6-2)17(24)15-11(4)14(18(25)26-7-3)16(27-15)19-12(21)9-8-10-13(22)23/h5-10H2,1-4H3,(H,19,21)(H,22,23)

InChI Key

CGODKYPWTDDNEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC)C

Origin of Product

United States

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